N-Ethylpyridine-3-sulfonamide

Descripción general

Descripción

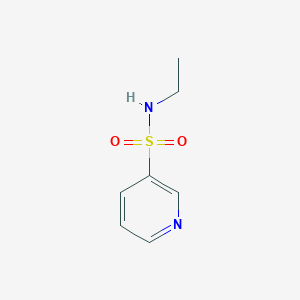

N-Ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O2S. It is characterized by the presence of a pyridine ring substituted with an ethyl group and a sulfonamide group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with ethylamine. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane at low temperatures (around 4°C) for several hours . The general reaction scheme is as follows:

Pyridine-3-sulfonyl chloride+Ethylamine→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Análisis De Reacciones Químicas

Functional Group Transformations

The sulfonamide group undergoes reactions typical of secondary sulfonamides:

a) N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-ethyl-N-methylpyridine-3-sulfonamide :

Conditions : DMF, 60°C, 6 hours .

b) Hydrolysis

Under acidic or basic conditions, the sulfonamide hydrolyzes to pyridine-3-sulfonic acid and ethylamine:

Kinetics : Pseudo-first-order in strong acids (HCl, H₂SO₄).

Cyclization and Heterocycle Formation

N-Ethylpyridine-3-sulfonamide participates in cyclization reactions to form fused heterocycles. For example, treatment with hydrazine hydrate in DMF yields pyrazolopyridones via nucleophilic attack and cyclization :

Mechanism :

-

Hydrazine attacks the sulfonamide’s sulfur, displacing the ethylamine group.

-

Intramolecular cyclization forms a pyrazolo[4,3-c]pyrid-2-one scaffold.

Table 2: Cyclization Reaction Outcomes

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[4,3-c]pyrid-2-one | 78% | Antimicrobial agents |

| Ethyl acrylonitrile | N-Sulfonylpyridone derivatives | 65% | Enzyme inhibitors |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to the meta position relative to the sulfonamide group. Example reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5.

-

Halogenation : Br₂/FeBr₃ adds bromine at C2 or C4, depending on steric effects.

Mechanistic Insights

The SₙAN mechanism (addition-elimination) governs most reactions involving the sulfonamide group. Computational studies (B3LYP/6-311G(d,p)) show exothermicity for sulfonyl chloride reactions due to stronger Si-Cl bond formation compared to fluorides .

Figure 1: Proposed Reaction Pathway

-

Nucleophilic attack by amine on sulfonyl chloride.

-

Formation of a tetrahedral intermediate.

-

Elimination of silyl chloride (for silylamine routes) or HCl (direct synthesis).

Aplicaciones Científicas De Investigación

N-ethylpyridine-3-sulfonamide is a chemical compound with applications in various scientific and medicinal fields. Research indicates its use as a building block in synthesizing various compounds with biological activities .

Scientific Research Applications

Synthesis of Triarylpyridines: this compound can be utilized in the synthesis of triarylpyridines, which are a class of heterocyclic compounds with anti-cancer, anti-depressant, and anti-bacterial activities . Triarylpyridines are also useful as chemosensors, ligands, and intermediates in the synthesis of insecticides and surfactants .

Synthesis of Sulfonamides: Primary sulfonamides, which can be synthesized using this compound, have applications in medicinal chemistry for treatments related to epilepsy, high blood pressure, arthritis, and glaucoma . They can also be utilized in synthetic chemistry for alkylation, acylation, or arylation .

Phenolic-Enabled Nanotechnology: Phenolic compounds, like this compound, are gaining research interest due to their unique physiochemical properties and widespread industrial use . They are used in phenolic-enabled nanotechnology (PEN) for biomedical applications, particle engineering, and the bottom-up synthesis of nanohybrid materials . They have numerous applications in biosensing, bioimaging, and disease treatment .

Polyphenol-containing nanoparticles: this compound has applications in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery because of its antioxidant properties, anticancer activity, and universal adherent affinity . It is also useful in protein and gene delivery, bone repair, antibiosis, and cancer theranostics .

Mecanismo De Acción

The mechanism of action of N-Ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

5-Bromo-N-ethylpyridine-3-sulfonamide: A brominated derivative with similar structural features.

Sulfonimidates: Compounds with a similar sulfonamide group but different substituents.

Uniqueness: N-Ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a sulfonamide group at the 3-position of the pyridine ring differentiates it from other sulfonamide derivatives.

Actividad Biológica

N-Ethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethyl group and a sulfonamide functional group. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 174.21 g/mol. The sulfonamide group is known for its ability to form hydrogen bonds, which plays a crucial role in its interaction with biological targets.

The biological activity of this compound can be attributed to its role as an inhibitor of various enzymes and receptors. Notably, it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , which is implicated in several signaling pathways critical for cell proliferation and survival.

Key Pathways Affected:

- RAS/RAF/MEK/ERK Pathway : Inhibition leads to reduced cell proliferation.

- PI3K/AKT/mTOR Pathway : Affects cell survival and growth.

Pharmacokinetics

This compound is expected to exhibit favorable pharmacokinetic properties:

- Absorption : Well absorbed after oral administration.

- Distribution : Widely distributed throughout the body.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Eliminated via bile and urine.

Biological Activity

The compound has demonstrated various biological activities, including:

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antibacterial properties by inhibiting folate synthesis in bacteria. This mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, essential for folate production .

- Antitumor Potential : By inhibiting EGFR, this compound has shown promise in reducing tumor growth and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

Propiedades

IUPAC Name |

N-ethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPLNORLLKQJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649578 | |

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-40-6 | |

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.